molecular formula C19H22N2O2S2 B2751313 2-(3-(p-Tolylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 895463-05-5

2-(3-(p-Tolylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2751313
CAS No.: 895463-05-5
M. Wt: 374.52
InChI Key: ZEHOKONKHZXZTF-UHFFFAOYSA-N
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Description

2-(3-(p-Tolylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of 2-(3-(p-Tolylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves multiple steps, typically starting with the preparation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions. Industrial production methods may involve optimization of these reactions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-(p-Tolylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar compounds include other thiophene derivatives such as suprofen and articaine. These compounds share a common thiophene ring structure but differ in their substituents and specific biological activities. The uniqueness of 2-(3-(p-Tolylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide lies in its specific substituents, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-[3-(4-methylphenyl)sulfanylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S2/c1-12-6-8-13(9-7-12)24-11-10-16(22)21-19-17(18(20)23)14-4-2-3-5-15(14)25-19/h6-9H,2-5,10-11H2,1H3,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHOKONKHZXZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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